molecular formula C13H21N B3142831 6-(4-Methylphenyl)hexan-1-amine CAS No. 51278-34-3

6-(4-Methylphenyl)hexan-1-amine

Cat. No.: B3142831
CAS No.: 51278-34-3
M. Wt: 191.31 g/mol
InChI Key: HMUXOPNYKQEBKC-UHFFFAOYSA-N
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Description

6-(4-Methylphenyl)hexan-1-amine is an organic compound that belongs to the class of amines. It is characterized by a hexane chain with an amine group at one end and a 4-methylphenyl group attached to the sixth carbon atom. This compound is known for its structural similarity to certain cathinones and amphetamines, which are known for their stimulant properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

6-(4-Methylphenyl)hexan-1-amine can be synthesized through several methods. One common approach involves the alkylation of ammonia with a haloalkane. For instance, the reaction between 6-bromo-1-hexene and ammonia under controlled conditions can yield this compound . Another method involves the reductive amination of 6-(4-Methylphenyl)hexanone using ammonia and a reducing agent such as sodium cyanoborohydride .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use high-pressure reactors and continuous flow systems to ensure efficient and consistent production. The use of catalysts such as palladium on carbon can enhance the reaction rate and yield .

Chemical Reactions Analysis

Types of Reactions

6-(4-Methylphenyl)hexan-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can replace the amine group with other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: 6-(4-Methylphenyl)hexanone or 6-(4-Methylphenyl)hexanoic acid.

    Reduction: 6-(4-Methylphenyl)hexanol.

    Substitution: Various substituted hexane derivatives.

Scientific Research Applications

6-(4-Methylphenyl)hexan-1-amine has several applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential effects on biological systems, particularly its interaction with neurotransmitter receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a stimulant or in the treatment of certain neurological disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 6-(4-Methylphenyl)hexan-1-amine involves its interaction with neurotransmitter receptors in the brain. It is believed to act as a stimulant by increasing the release of neurotransmitters such as dopamine and norepinephrine. This leads to enhanced neuronal activity and increased alertness . The compound’s molecular targets include monoamine transporters and receptors, which play a crucial role in its pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

    4-Methylmethcathinone (Mephedrone): Similar in structure but with a shorter carbon chain.

    4-Methylpentedrone: Similar structure with a pentane chain instead of hexane.

    4-Methylhexedrone: Similar structure with a hexane chain but different functional groups.

Uniqueness

6-(4-Methylphenyl)hexan-1-amine is unique due to its specific hexane chain length and the presence of a 4-methylphenyl group. This structural configuration imparts distinct chemical and pharmacological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

6-(4-methylphenyl)hexan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-12-7-9-13(10-8-12)6-4-2-3-5-11-14/h7-10H,2-6,11,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMUXOPNYKQEBKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CCCCCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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